molecular formula C10H15BrClN B1378274 1-(2-Bromophenyl)butan-2-amine hydrochloride CAS No. 1379944-29-2

1-(2-Bromophenyl)butan-2-amine hydrochloride

Cat. No. B1378274
M. Wt: 264.59 g/mol
InChI Key: ZUJDAHWLRQANFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromophenyl)butan-2-amine hydrochloride is a chemical compound with the CAS Number: 1379944-29-2 . It has a molecular weight of 264.59 . The IUPAC name for this compound is 1-(2-bromophenyl)-2-butanamine hydrochloride . It is a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for 1-(2-Bromophenyl)butan-2-amine hydrochloride is 1S/C10H14BrN.ClH/c1-2-9(12)7-8-5-3-4-6-10(8)11;/h3-6,9H,2,7,12H2,1H3;1H .


Physical And Chemical Properties Analysis

1-(2-Bromophenyl)butan-2-amine hydrochloride is a powder . It has a molecular weight of 264.59 . The IUPAC name for this compound is 1-(2-bromophenyl)-2-butanamine hydrochloride .

Scientific Research Applications

Synthesis of Benzimidazoles and Thienoimidazoles

The compound has been utilized in the synthesis of 1-substituted benzimidazoles and thieno[2,3-d]imidazoles via reactions with o-bromophenyl isocyanide under CuI catalysis. These heterocycles are of significant interest due to their pharmacological properties. The process demonstrates moderate to good yields, highlighting the compound's role in constructing complex nitrogen-containing heterocycles (Lygin & Meijere, 2009).

Novel Safety-Catch Amine Protection

The development of the 9-(4-bromophenyl)-9-fluorenyl group as a novel safety-catch amine protecting strategy illustrates another application. This approach enables the selective activation and removal of the protecting group under mild conditions, offering a versatile tool for synthetic chemistry involving amines (Surprenant & Lubell, 2006).

Synthesis of α-Amino Phosphonates

Butyldimethyl(1-phenylethyl)ammonium bromide catalysis has been employed for the synthesis of α-amino phosphonates from aldehydes, aromatic amines, and trimethylphosphite. This method provides an efficient route to α-amino phosphonates, which are valuable in medicinal chemistry (Reddy et al., 2005).

Enzymatic Strategies for Synthesis

Enzymatic strategies have been explored for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, demonstrating the compound's utility in the production of chiral amines. This approach highlights the versatility of biocatalysis in synthesizing complex molecules with high selectivity and under mild conditions (Mourelle-Insua et al., 2016).

CO2 Capture

The compound has also found applications in environmental chemistry, particularly in CO2 capture. A task-specific ionic liquid derived from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide demonstrates the compound's potential in developing new materials for gas sequestration. This application underscores the role of chemical synthesis in addressing environmental challenges (Bates et al., 2002).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-bromophenyl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-2-9(12)7-8-5-3-4-6-10(8)11;/h3-6,9H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJDAHWLRQANFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)butan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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